Prostaglandin I2 sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

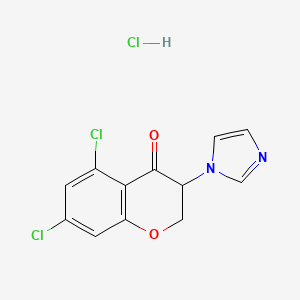

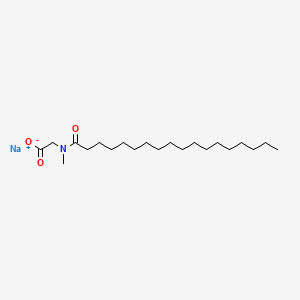

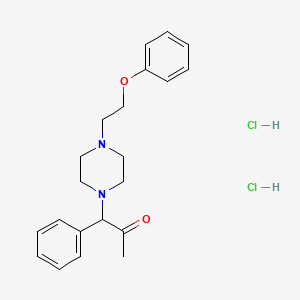

Prostaglandin I2 sodium salt, also known as epoprostenol sodium, is a potent vasodilator and inhibitor of platelet aggregation. It is a synthetic form of prostacyclin, a naturally occurring prostaglandin produced by the endothelium of blood vessels. This compound is primarily used in the treatment of pulmonary arterial hypertension and other cardiovascular conditions due to its ability to relax blood vessels and prevent blood clots .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prostaglandin I2 sodium salt is synthesized through a multi-step chemical process starting from prostaglandin endoperoxidesThe reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pH levels .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors and purification systems. The process includes the isolation of intermediates, purification through chromatography, and crystallization to obtain the final product with high purity. The compound is then formulated into a stable crystalline solid for pharmaceutical use .

Analyse Chemischer Reaktionen

Types of Reactions: Prostaglandin I2 sodium salt undergoes various chemical reactions, including:

Oxidation: Conversion to 6-keto prostaglandin F1α in the presence of oxidizing agents.

Reduction: Reduction of the epoxy group to form dihydro derivatives.

Substitution: Substitution reactions involving the hydroxyl groups

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides under acidic or neutral conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in organic solvents.

Substitution: Acyl chlorides or alkyl halides in the presence of base catalysts

Major Products Formed:

6-keto prostaglandin F1α: A stable metabolite formed through oxidation.

Dihydro derivatives: Formed through reduction of the epoxy group

Wissenschaftliche Forschungsanwendungen

Prostaglandin I2 sodium salt has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of prostaglandins and their metabolites.

Biology: Investigated for its role in cellular signaling pathways and its effects on vascular endothelial cells.

Medicine: Used in the treatment of pulmonary arterial hypertension, prevention of blood clots, and management of cardiovascular diseases.

Industry: Employed in the development of pharmaceutical formulations and as a research tool in drug discovery

Wirkmechanismus

Prostaglandin I2 sodium salt exerts its effects by binding to specific prostacyclin receptors on the surface of target cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation. Additionally, this compound inhibits platelet aggregation by antagonizing thromboxane A2 and stimulating platelet adenylyl cyclase .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin E1 (Alprostadil): Another vasodilator used in the treatment of erectile dysfunction and certain heart conditions.

Prostaglandin E2 (Dinoprostone): Used to induce labor and as a treatment for certain types of ulcers.

Prostaglandin F2α (Dinoprost): Employed in veterinary medicine for inducing labor and controlling estrus cycles

Uniqueness: Prostaglandin I2 sodium salt is unique due to its potent vasodilatory and anti-platelet aggregation properties, making it particularly effective in the treatment of pulmonary arterial hypertension and other cardiovascular conditions. Its rapid onset of action and short half-life also distinguish it from other prostaglandins .

Eigenschaften

Molekularformel |

C20H31NaO5 |

|---|---|

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-oct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]-2-hydroxypentanoate |

InChI |

InChI=1S/C20H32O5.Na/c1-2-3-4-5-6-7-10-15-16-12-14(25-19(16)13-18(15)22)9-8-11-17(21)20(23)24;/h7,9-10,15-19,21-22H,2-6,8,11-13H2,1H3,(H,23,24);/q;+1/p-1/b10-7+,14-9-;/t15-,16-,17?,18-,19+;/m1./s1 |

InChI-Schlüssel |

YDNZLRWCHLTRND-ZYLPVQBDSA-M |

Isomerische SMILES |

CCCCCC/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCC(C(=O)[O-])O)/O2)O.[Na+] |

Kanonische SMILES |

CCCCCCC=CC1C(CC2C1CC(=CCCC(C(=O)[O-])O)O2)O.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)

![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)

![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)